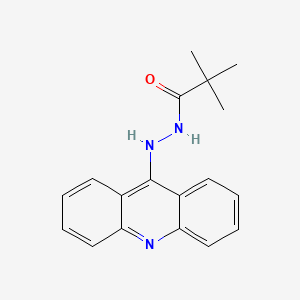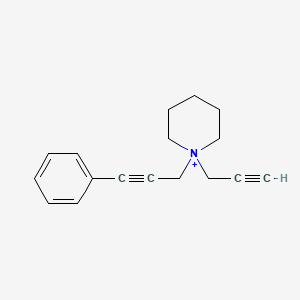![molecular formula C14H17N2O5S2- B11625826 [(2-{[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}ethyl)sulfanyl]sulfonate](/img/structure/B11625826.png)
[(2-{[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}ethyl)sulfanyl]sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-{[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}ethyl)sulfanyl]sulfonate is a complex organic compound that features an indole moiety, a carbamoyl group, and a sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}ethyl)sulfanyl]sulfonate typically involves multiple steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Ethyl Chain: The ethyl chain can be attached through alkylation reactions using ethyl halides.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the indole derivative with isocyanates.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using thiols.
Formation of the Sulfonate Group: The sulfonate group can be introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [(2-{[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}ethyl)sulfanyl]sulfonate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2-{[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}ethyl)sulfanyl]sulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of [(2-{[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}ethyl)sulfanyl]sulfonate involves its interaction with specific molecular targets. The indole moiety allows it to interact with biological receptors, while the carbamoyl and sulfonate groups contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
[(2-{[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}ethyl)sulfanyl]sulfonate can be compared with other indole derivatives such as:
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound also features an indole moiety and is used in similar research applications.
5-Methoxy-2-methyl-3-indoleacetic acid: This compound is a plant growth regulator and has different applications in agriculture.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17N2O5S2- |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
5-methoxy-3-[2-(3-sulfonatosulfanylpropanoylamino)ethyl]-1H-indole |
InChI |
InChI=1S/C14H18N2O5S2/c1-21-11-2-3-13-12(8-11)10(9-16-13)4-6-15-14(17)5-7-22-23(18,19)20/h2-3,8-9,16H,4-7H2,1H3,(H,15,17)(H,18,19,20)/p-1 |
Clave InChI |
PTXXDIOVHKOXFS-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCSS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B11625752.png)
![2-[(4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)amino]ethanol](/img/structure/B11625753.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11625755.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-fluorobenzamide](/img/structure/B11625760.png)
![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11625766.png)
![4-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B11625772.png)
![2-(Heptylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11625783.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11625784.png)
![2-{[3-(Benzylsulfonyl)-2-hydroxypropyl]sulfanyl}-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile](/img/structure/B11625786.png)
![ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11625792.png)
![(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-methoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B11625806.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625817.png)

